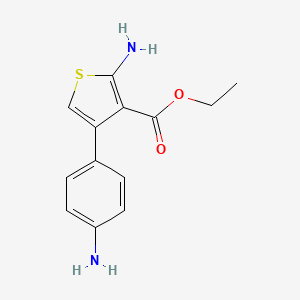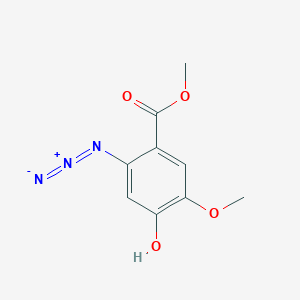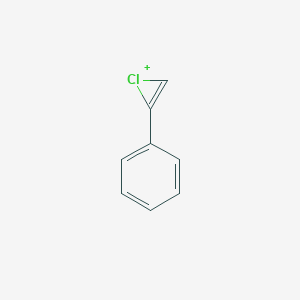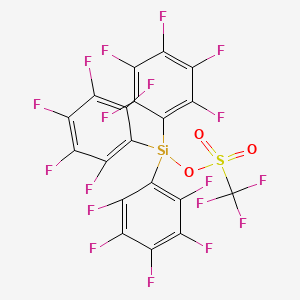![molecular formula C10H10BrClO B14187755 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 918823-90-2](/img/structure/B14187755.png)
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene is an aromatic compound that belongs to the class of organic compounds known as benzene derivatives. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzene ring, along with a prop-2-en-1-yl-oxy group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:
Bromination: The introduction of a bromine atom to the benzene ring is achieved through electrophilic aromatic substitution. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Chlorination: The chlorination step involves the introduction of a chlorine atom to the benzene ring. This is also achieved through electrophilic aromatic substitution using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Allylation: The final step involves the introduction of the prop-2-en-1-yl-oxy group. This is achieved through a nucleophilic substitution reaction using allyl bromide (CH2=CHCH2Br) and a suitable base such as potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water, Sodium cyanide (NaCN) in ethanol, Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, Ketones.
Reduction: Alcohols, Alkanes.
Substitution: Hydroxy derivatives, Cyanide derivatives, Amino derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It helps in understanding the interaction of small molecules with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting various biochemical pathways. The presence of bromine, chlorine, and methyl groups in the compound enhances its binding affinity to target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-chloro-3-methylbenzene
- 5-Bromo-1-chloro-2-methylbenzene
- 5-Bromo-1-chloro-3-methyl-2-methoxybenzene
Comparison
Compared to similar compounds, 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of the prop-2-en-1-yl-oxy group. This group imparts distinct chemical and biological properties to the compound, making it more versatile in various applications. The combination of bromine, chlorine, and methyl groups further enhances its reactivity and binding affinity, distinguishing it from other benzene derivatives.
Eigenschaften
CAS-Nummer |
918823-90-2 |
|---|---|
Molekularformel |
C10H10BrClO |
Molekulargewicht |
261.54 g/mol |
IUPAC-Name |
5-bromo-1-chloro-3-methyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H10BrClO/c1-3-4-13-10-7(2)5-8(11)6-9(10)12/h3,5-6H,1,4H2,2H3 |
InChI-Schlüssel |
NRGDLMBYELSLKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC=C)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)


![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)

![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)


